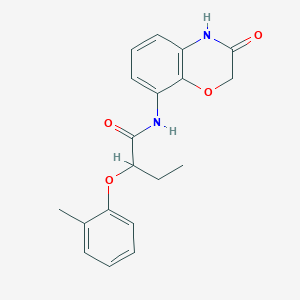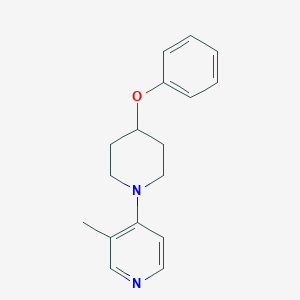![molecular formula C19H19ClN6O2 B7038213 [5-Chloro-6-[(2-imidazol-1-ylpyridin-3-yl)methylamino]pyridin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7038213.png)
[5-Chloro-6-[(2-imidazol-1-ylpyridin-3-yl)methylamino]pyridin-3-yl]-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Chloro-6-[(2-imidazol-1-ylpyridin-3-yl)methylamino]pyridin-3-yl]-morpholin-4-ylmethanone is a complex organic compound featuring a unique structure that integrates multiple functional groups, including a chloro-substituted pyridine, an imidazole ring, and a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-6-[(2-imidazol-1-ylpyridin-3-yl)methylamino]pyridin-3-yl]-morpholin-4-ylmethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Pyridine Derivative Synthesis: The chloro-substituted pyridine can be prepared via nucleophilic substitution reactions, where a chlorine atom is introduced to the pyridine ring using reagents like phosphorus oxychloride (POCl3).
Coupling Reactions: The imidazole and pyridine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Morpholine Introduction: The morpholine moiety is introduced through nucleophilic substitution, where the morpholine reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow chemistry techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group on the pyridine ring can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. This makes it a candidate for studying cellular processes and developing therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes that are overactive in cancer cells. It is also being explored for its antimicrobial properties.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of [5-Chloro-6-[(2-imidazol-1-ylpyridin-3-yl)methylamino]pyridin-3-yl]-morpholin-4-ylmethanone involves binding to specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The morpholine moiety enhances its solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
[5-Chloro-6-[(2-imidazol-1-ylpyridin-3-yl)methylamino]pyridin-3-yl]-morpholin-4-ylmethanone: Unique due to its specific substitution pattern and combination of functional groups.
Imatinib: A kinase inhibitor with a similar imidazole-pyridine structure but different substituents.
Dasatinib: Another kinase inhibitor with a pyrimidine core and different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chloro-substituted pyridine, an imidazole ring, and a morpholine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[5-chloro-6-[(2-imidazol-1-ylpyridin-3-yl)methylamino]pyridin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c20-16-10-15(19(27)25-6-8-28-9-7-25)12-24-17(16)23-11-14-2-1-3-22-18(14)26-5-4-21-13-26/h1-5,10,12-13H,6-9,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAIVSSZGUNHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(N=C2)NCC3=C(N=CC=C3)N4C=CN=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-methylindol-4-yl)-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone](/img/structure/B7038132.png)
![[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-[4-methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidin-6-yl]methanone](/img/structure/B7038140.png)

![1-[(4-fluorophenyl)methyl]-N-(3-oxo-4H-1,4-benzoxazin-8-yl)piperidine-2-carboxamide](/img/structure/B7038148.png)
![[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-(2-chloro-5-ethylsulfonylphenyl)methanone](/img/structure/B7038151.png)
![6-[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]-2-(2-fluorophenyl)pyridazin-3-one](/img/structure/B7038158.png)
![1-[3-[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]azetidin-1-yl]ethanone](/img/structure/B7038163.png)
![N-[[1-(3-bromo-2-cyanophenyl)piperidin-3-yl]methyl]butanamide](/img/structure/B7038167.png)
![N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide](/img/structure/B7038185.png)

![[5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazin-3-yl]methanol](/img/structure/B7038193.png)
![ethyl N-[1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B7038203.png)
![6-Tert-butyl-3-[2-(4-chlorophenyl)-2-hydroxyethyl]pyrimidin-4-one](/img/structure/B7038226.png)
![4-[(4-Methyl-2-phenylmethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B7038230.png)
